molecular formula C12H13ClN2O2 B8032027 tert-Butyl 5-chloro-1H-indazole-1-carboxylate

tert-Butyl 5-chloro-1H-indazole-1-carboxylate

Cat. No.: B8032027
M. Wt: 252.69 g/mol
InChI Key: MBWHFGGGJAVFPK-UHFFFAOYSA-N
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Description

tert-Butyl 5-chloro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloro-1H-indazole-1-carboxylate typically involves the reaction of 5-chloro-1H-indazole with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the indazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The indazole ring can undergo oxidation or reduction reactions, although these are less common.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used. For example, reaction with sodium azide would yield 5-azido-1H-indazole-1-carboxylate.

    Hydrolysis: The major product of hydrolysis is 5-chloro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 5-chloro-1H-indazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex indazole derivatives, which are valuable in the development of new materials and catalysts.

    Material Science: Indazole derivatives, including this compound, are explored for their potential use in organic electronics and photonics due to their unique electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The indazole ring system can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-Bromo-1H-indazole-1-carboxylate: Similar in structure but with a bromine atom instead of chlorine.

    tert-Butyl 5-Fluoro-1H-indazole-1-carboxylate: Contains a fluorine atom instead of chlorine.

    tert-Butyl 5-Methyl-1H-indazole-1-carboxylate: Contains a methyl group instead of chlorine.

Uniqueness

tert-Butyl 5-chloro-1H-indazole-1-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the electronic properties of the chlorine atom can affect the compound’s interaction with biological targets, potentially leading to unique pharmacological profiles.

Properties

IUPAC Name

tert-butyl 5-chloroindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWHFGGGJAVFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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